N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea
Description
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is a disubstituted thiourea derivative characterized by a 4-bromophenyl group and a 2-chloro-3-pyridylcarbonyl moiety. Thiourea derivatives are widely studied for their diverse applications, including antimicrobial, antifungal, and anti-parasitic activities, owing to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-3-5-9(6-4-8)17-13(20)18-12(19)10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQFGQODEJJSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea typically involves the reaction of 4-bromoaniline with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiourea derivatives.
Substitution: Compounds with substituted bromine or chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. Studies have shown that N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Thiourea derivatives have also been investigated for their anticancer activities. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
Case Study: Synthesis and Evaluation
A recent study synthesized several thiourea derivatives, including this compound, and evaluated their biological activity. The results indicated that this compound exhibited significant cytotoxicity against human lung cancer cells, prompting further investigation into its mechanism of action .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that similar compounds can effectively control pests and weeds, reducing the reliance on traditional chemical pesticides .
Case Study: Field Trials
Field trials conducted with related thiourea compounds demonstrated effective pest control in crops such as corn and soybeans. These studies highlight the potential of this compound as an environmentally friendly alternative to conventional pesticides .
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymeric materials. Its ability to form stable bonds with various substrates opens avenues for creating materials with specific properties, such as enhanced thermal stability or chemical resistance .
Case Study: Development of Coatings
Research into polymer coatings incorporating thiourea derivatives has shown improved durability and resistance to environmental degradation. These coatings are particularly useful in industrial applications where material longevity is crucial .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-N’-[(2-chloro-3-pyridyl)carbonyl]thiourea exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The chloropyridyl group introduces stronger electron-withdrawing effects than phenyl or benzoyl groups, which may alter reactivity in nucleophilic environments .
- Steric Hindrance: The pyridyl ring’s rigidity may impose greater steric constraints compared to flexible alkyl chains (e.g., 4-chlorobutanoyl in M3), affecting binding to biological targets .
Key Observations :
- Anti-Parasitic Activity : Halogenated analogs like M3 and M4 demonstrate that chloro substituents are critical for anti-amoebic activity, suggesting bromine in the target compound could enhance potency .
Crystallographic and Conformational Analysis
- Bond Lengths and Angles : In benzoylthiourea derivatives (e.g., ), the C=S bond length averages 1.68 Å, and the thiourea moiety adopts a syn–anti conformation. The target compound is expected to follow similar trends, with slight deviations due to the pyridyl group’s electronic effects .
- Packing Interactions : Halogen atoms (Br, Cl) often participate in halogen bonding, which stabilizes crystal lattices. The bromophenyl group in the target compound may form stronger Br···N/O interactions compared to chlorine in M3 .
Biological Activity
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological significance, and relevant research findings.
- Molecular Formula : C13H9BrClN3OS
- Molecular Weight : 370.65 g/mol
- CAS Number : [insert CAS number here]
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, both Gram-positive and Gram-negative, as well as fungal species. Research indicates that thiourea derivatives generally possess strong antimicrobial properties, making them potential candidates for antibiotic development .
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, in vitro testing against the MCF7 human breast adenocarcinoma cell line revealed significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation . The mechanism often involves targeting specific molecular pathways related to cancer progression, such as angiogenesis and cell signaling alterations .
- Anti-inflammatory and Antioxidant Effects : Thiourea derivatives, including this compound, have been noted for their anti-inflammatory properties. They may reduce inflammation by inhibiting key enzymes involved in inflammatory responses .
Case Studies and Experimental Data
- Antimicrobial Testing :
- Anticancer Screening :
- Molecular Docking Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea with high purity?
- Methodology : Synthesis typically involves coupling 4-bromophenyl isothiocyanate with 2-chloro-nicotinoyl chloride in anhydrous acetone or dichloromethane under inert conditions. Purification via recrystallization (e.g., using methanol/1,1-dichloromethane mixtures) yields high-purity crystals. Reaction monitoring by TLC and spectroscopic validation (IR, NMR) ensures intermediate formation .
- Critical Considerations : Control reaction temperature (0–5°C) to avoid side reactions. Use Schlenk techniques to exclude moisture, which can hydrolyze the carbonyl thiourea moiety .
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this thiourea derivative?
- Methodology :
- IR Spectroscopy : Confirm C=S (2601 cm), C=O (1587 cm), and N–H (3000–3300 cm) stretches .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O/S) and trans–cis configurations around the thiourea core. Space group assignments (e.g., triclinic ) and bond-length analysis (C–N: ~1.35 Å, C=S: ~1.67 Å) align with thiourea derivatives .
- Data Interpretation : Dihedral angles between aromatic rings (e.g., <10°) indicate planarity, influencing π-π stacking in crystal packing .
Advanced Research Questions
Q. How do substituents (4-bromo, 2-chloro-3-pyridyl) influence the compound’s bioactivity compared to simpler thioureas?
- Structure-Activity Relationship (SAR) :
- The 4-bromophenyl group enhances lipophilicity, improving membrane permeability. The 2-chloro-3-pyridyl moiety introduces steric and electronic effects, potentially modulating enzyme inhibition (e.g., reverse transcriptase) .
- Comparative Data : Analogues like 1,3-diphenylthiourea (antitumor) lack halogen substituents, showing lower potency. Fluorinated derivatives (e.g., trifluoromethyl) exhibit enhanced binding via halogen bonding .
- Experimental Validation : Perform enzyme inhibition assays (e.g., HIV-1 RT IC) and correlate with computational docking studies .
Q. What computational strategies are optimal for modeling interactions between this thiourea and biological targets?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-311G**) to optimize geometry and calculate electrostatic potential surfaces. Validate against crystallographic data .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., HIV-1 RT) with AMBER or GROMACS. Analyze hydrogen bonds and hydrophobic contacts over 100-ns trajectories .
- Key Insights : The thiourea’s C=S group often acts as a hydrogen-bond acceptor, while halogen substituents engage in non-covalent interactions with active-site residues .
Q. How do crystal packing and supramolecular interactions affect the compound’s physicochemical stability?
- Crystallographic Analysis :
- Intermolecular N–H⋯S hydrogen bonds form dimeric structures, while π-π interactions between pyridyl and bromophenyl rings stabilize layered packing .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, correlating with strong lattice energies .
- Implications : High thermal stability suits solid-state applications (e.g., materials science), while solubility limitations may require co-crystallization strategies .
Q. What is the mechanistic role of this thiourea in coordination chemistry with transition metals?
- Experimental Design :
- Synthesize Pd(II) or Cu(I) complexes by reacting the thiourea with metal salts (e.g., PdCl). Characterize via NMR, FT-IR, and single-crystal XRD .
- Kinetic Studies : Monitor ligand substitution reactions with thiourea nucleophiles (e.g., N,N’-dimethylthiourea) using UV-Vis spectroscopy. Rate constants () reveal chelation effects .
- Findings : The thiourea acts as a bidentate ligand, coordinating via S and N atoms. Metal complexes show enhanced stability in aqueous media compared to free ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
